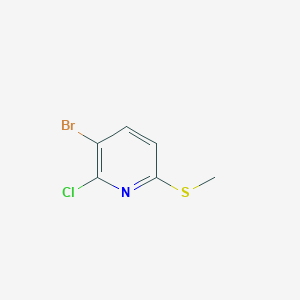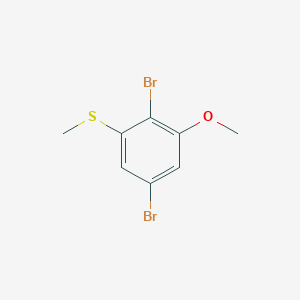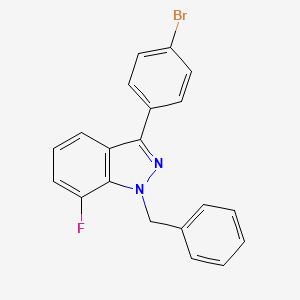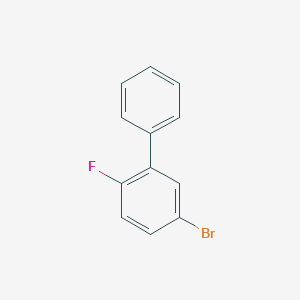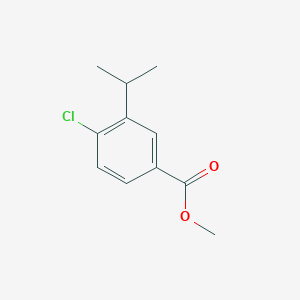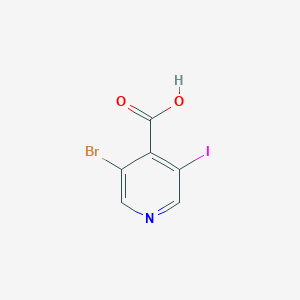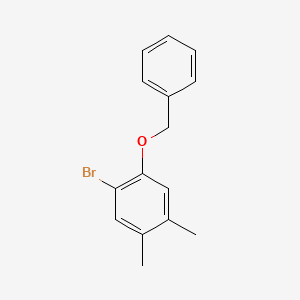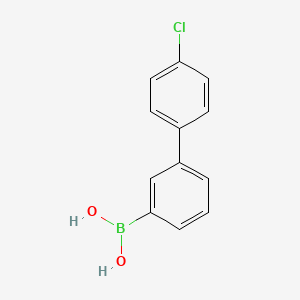
3-(4-Chlorophenyl)phenylboronic acid
概要
説明
3-(4-Chlorophenyl)phenylboronic acid is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Chemical Reactions Analysis
Boronic acids, including 3-(4-Chlorophenyl)phenylboronic acid, are used in various chemical reactions. They are involved in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .科学的研究の応用
Suzuki–Miyaura Coupling
- Role of 3-(4-Chlorophenyl)phenylboronic acid : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a popular choice for constructing biaryl linkages .
Rhodium-Catalyzed Intramolecular Amination
- Application : 3-(4-Chlorophenyl)phenylboronic acid serves as a reagent in rhodium-catalyzed intramolecular amination reactions. These reactions enable the construction of cyclic amines, which are essential building blocks in drug discovery and natural product synthesis .
Drug Delivery Strategies
- Interaction with Sialic Acid : Researchers have explored the interaction of phenylboronic acids (including 3-(4-Chlorophenyl)phenylboronic acid) with sialic acid. This interaction has implications for drug delivery, especially in cancer therapy .
Protodeboronation for Indolizidine Synthesis
- Application : Protodeboronation reactions using 3-(4-Chlorophenyl)phenylboronic acid have been employed in the synthesis of indolizidine derivatives. These reactions provide access to complex heterocyclic structures with good diastereoselectivity .
Safety and Hazards
将来の方向性
Boronic acids are increasingly utilized in diverse areas of research. They are used in the synthesis of antidepressant molecules through metal-catalyzed procedures . They are also used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
作用機序
Target of Action
The primary target of 3-(4-Chlorophenyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as 3-(4-Chlorophenyl)phenylboronic acid, with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
The mode of action of 3-(4-Chlorophenyl)phenylboronic acid involves its interaction with the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . The reaction begins with the oxidative addition of the palladium catalyst to the halide or pseudo-halide, forming a new Pd-C bond . This is followed by transmetalation, where the organoboron compound (3-(4-Chlorophenyl)phenylboronic acid) transfers its organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by 3-(4-Chlorophenyl)phenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the bioavailability of 3-(4-Chlorophenyl)phenylboronic acid may be influenced by its stability and solubility in biological environments.
Result of Action
The result of the action of 3-(4-Chlorophenyl)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of 3-(4-Chlorophenyl)phenylboronic acid is influenced by environmental factors such as pH and the presence of water . As mentioned, these compounds are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the efficacy and stability of 3-(4-Chlorophenyl)phenylboronic acid in biological or aqueous environments may be limited. Care must be taken when considering these boronic esters for pharmacological purposes .
特性
IUPAC Name |
[3-(4-chlorophenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BClO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMFOORMFRWPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



